molecular formula C22H28N4O5 B4284757 4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide

4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide

Cat. No. B4284757
M. Wt: 428.5 g/mol
InChI Key: DREOEGCRGRJPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.

Mechanism of Action

4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide selectively activates α7 nicotinic acetylcholine receptors, which are widely distributed in the central nervous system and play a key role in modulating synaptic plasticity, learning, and memory. Activation of α7 receptors by 4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide leads to the release of neurotransmitters, including acetylcholine, glutamate, and dopamine, which are involved in cognitive and emotional processes.
Biochemical and physiological effects:
4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the enhancement of long-term potentiation, and the reduction of neuroinflammation. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons, and to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is its high selectivity for α7 nicotinic acetylcholine receptors, which allows for precise modulation of these receptors without affecting other receptor subtypes. However, one limitation of 4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is its relatively short half-life, which requires frequent dosing in animal experiments. In addition, the effects of 4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide may vary depending on the experimental conditions and animal models used.

Future Directions

Future research on 4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide could focus on its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. In addition, further studies could investigate the underlying mechanisms of 4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide's effects on synaptic plasticity, neuroinflammation, and BDNF expression. Finally, the development of more stable and potent analogs of 4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide could improve its pharmacological properties and increase its potential as a therapeutic agent.

Scientific Research Applications

4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been widely used as a research tool to investigate the function and pharmacology of α7 nicotinic acetylcholine receptors. It has been shown to enhance cognitive function, improve memory, and reduce inflammation in animal models of Alzheimer's disease. In addition, 4-(4-isopropoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4-[(4-propan-2-yloxyphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5/c1-16(2)31-19-7-4-17(5-8-19)15-24-10-12-25(13-11-24)22(27)23-20-9-6-18(26(28)29)14-21(20)30-3/h4-9,14,16H,10-13,15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREOEGCRGRJPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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